2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide
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Overview
Description
2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide is an organic compound with the molecular formula C10H11Br2NO2 and a molecular weight of 337.01 g/mol . This compound is characterized by the presence of two bromine atoms, two methyl groups, and a phenoxyacetamide moiety. It is primarily used in research and development settings, particularly in the field of organic chemistry .
Preparation Methods
The synthesis of 2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide typically involves the bromination of 2,3-dimethylphenol followed by the reaction with chloroacetyl chloride to form the phenoxyacetamide structure . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenoxyacetamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(4,6-Dibromo-2,3-dimethylphenoxy)acetamide can be compared with other brominated phenoxyacetamides, such as:
2-(4-Bromo-2,3-dimethylphenoxy)acetamide: This compound has only one bromine atom, which may result in different reactivity and binding properties.
2-(4,6-Dichloro-2,3-dimethylphenoxy)acetamide: The presence of chlorine atoms instead of bromine can lead to variations in chemical behavior and applications
The uniqueness of this compound lies in its specific substitution pattern and the presence of two bromine atoms, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H11Br2NO2 |
---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
2-(4,6-dibromo-2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C10H11Br2NO2/c1-5-6(2)10(15-4-9(13)14)8(12)3-7(5)11/h3H,4H2,1-2H3,(H2,13,14) |
InChI Key |
QNUOMFWTIRYBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)OCC(=O)N)C |
Origin of Product |
United States |
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